molecular formula C15H18N6 B2844329 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine CAS No. 2034389-96-1

2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2844329
CAS No.: 2034389-96-1
M. Wt: 282.351
InChI Key: FREZZHHYORKNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a pyrimidine ring, a piperazine moiety, and a cyclopenta[c]pyridazine core, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine typically involves multi-step procedures. One common method includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a cyclization agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkylating agents like methyl iodide or ethyl bromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the catalytic activity of PARP1, leading to enhanced cleavage of PARP1, phosphorylation of H2AX, and increased CASPASE 3/7 activity . These actions contribute to its anti-cancer effects by promoting apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine apart is its unique combination of structural elements, which confer distinct biological activities. Its ability to inhibit PARP1 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-3-12-11-14(19-18-13(12)4-1)20-7-9-21(10-8-20)15-16-5-2-6-17-15/h2,5-6,11H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREZZHHYORKNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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